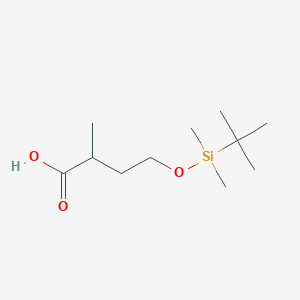
3-Bromo-4-chlorophenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chlorophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrClNS and a molecular weight of 248.53 g/mol . It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
3-Bromo-4-chlorophenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-4-chloroaniline with thiophosgene (CSCl2) in the presence of a base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
3-Bromo-4-chlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed from these reactions depend on the specific nucleophile or reagent used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chlorophenyl isothiocyanate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chlorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on biomolecules or other compounds . This reactivity allows it to modify proteins, peptides, and other molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-chlorophenyl isothiocyanate can be compared with other phenyl isothiocyanate derivatives, such as:
4-Chlorophenyl isothiocyanate: This compound lacks the bromine substituent and has different reactivity and applications.
4-Bromo-3-chlorophenyl isocyanate: This compound has a similar structure but with an isocyanate group instead of an isothiocyanate group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and applications .
Eigenschaften
Molekularformel |
C7H3BrClNS |
|---|---|
Molekulargewicht |
248.53 g/mol |
IUPAC-Name |
2-bromo-1-chloro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3BrClNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |
InChI-Schlüssel |
DLXDYQCJECACTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=S)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13685509.png)









![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)

![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)

